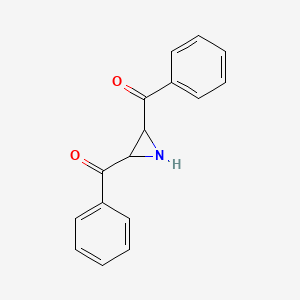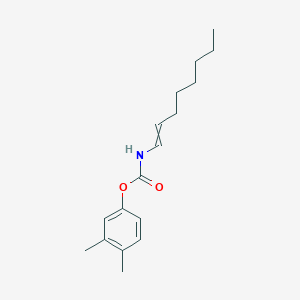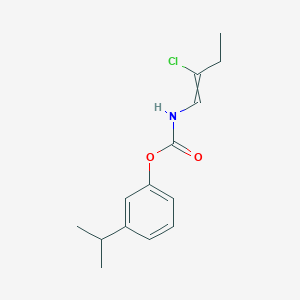
3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a phenyl group substituted with a propan-2-yl group and a carbamate moiety attached to a 2-chlorobut-1-en-1-yl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate typically involves the reaction of 3-(Propan-2-yl)phenol with 2-chlorobut-1-en-1-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The chlorine atom in the 2-chlorobut-1-en-1-yl chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines.
Substitution: Azides or nitriles, depending on the nucleophile used.
科学的研究の応用
3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate involves the interaction of the carbamate group with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
類似化合物との比較
Similar Compounds
3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate: Unique due to its specific substitution pattern and carbamate group.
Phenyl carbamates: Similar structure but different substituents on the phenyl ring.
Chlorobutyl carbamates: Similar structure but different substituents on the butyl chain.
Uniqueness
This compound is unique due to the combination of the propan-2-yl group on the phenyl ring and the 2-chlorobut-1-en-1-yl chain. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
88309-61-9 |
|---|---|
分子式 |
C14H18ClNO2 |
分子量 |
267.75 g/mol |
IUPAC名 |
(3-propan-2-ylphenyl) N-(2-chlorobut-1-enyl)carbamate |
InChI |
InChI=1S/C14H18ClNO2/c1-4-12(15)9-16-14(17)18-13-7-5-6-11(8-13)10(2)3/h5-10H,4H2,1-3H3,(H,16,17) |
InChIキー |
RQLKWMVIIPJDGN-UHFFFAOYSA-N |
正規SMILES |
CCC(=CNC(=O)OC1=CC=CC(=C1)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14400785.png)
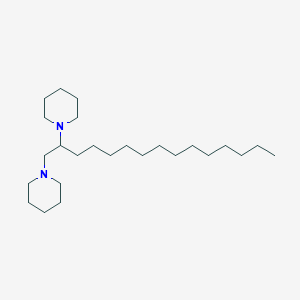

![Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B14400814.png)

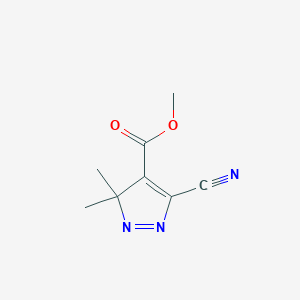
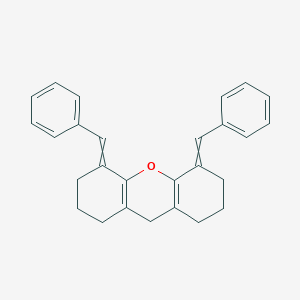


![Ethyl oxo[(2-oxoheptyl)amino]acetate](/img/structure/B14400833.png)
